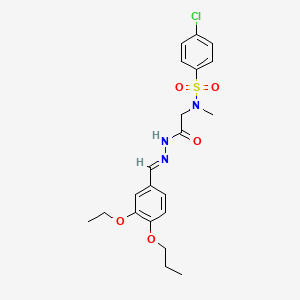
N-benzyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylpyridin-2-amine is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known by the name of BODIPY, which stands for boron-dipyrromethene.
Mecanismo De Acción
The mechanism of action of BODIPY is based on its ability to selectively bind to cancer cells. The compound is designed to target specific receptors on the surface of cancer cells, which allows it to selectively deliver drugs or other therapeutic agents to the cancer cells.
Biochemical and Physiological Effects:
BODIPY has been shown to have a variety of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is a process that leads to the death of the cancer cells. BODIPY has also been shown to inhibit the growth and proliferation of cancer cells, which can help to slow down the progression of the disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of BODIPY is its ability to selectively bind to cancer cells, which makes it an ideal tool for studying the behavior of cancer cells in vitro. However, one of the limitations of BODIPY is its high cost, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of BODIPY. One potential area of research is the development of new drug delivery systems based on the compound. Another potential area of research is the development of new imaging techniques that use BODIPY as a fluorescent probe. Finally, there is also potential for the use of BODIPY in the development of new cancer therapies.
Métodos De Síntesis
The synthesis of BODIPY involves the reaction of 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with N-benzyl-N-methyl-2-chloropyridin-3-amine in the presence of a base such as triethylamine. The resulting compound is then subjected to a deprotection reaction using an acid catalyst to obtain the final product.
Aplicaciones Científicas De Investigación
BODIPY has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it is used as a fluorescent probe for imaging and detecting cancer cells. BODIPY has also been studied for its potential use as a drug delivery system due to its ability to selectively bind to cancer cells.
Propiedades
IUPAC Name |
N-benzyl-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-26(15-16-7-4-3-5-8-16)21-19(9-6-14-23-21)22-24-20(25-28-22)17-10-12-18(27-2)13-11-17/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOJDXVDFWBZNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=CC=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7705409.png)


![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B7705443.png)







![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7705488.png)

